
CID 92043567
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Overview
Description
CID 92043567 (PubChem Compound Identifier 92043567) is a chemical compound characterized by its unique structure and applications in specialized research. For instance, Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, suggesting it is a volatile or semi-volatile compound with distinct fragmentation patterns .
Preparation Methods
Synthetic Route Development and Optimization
Initial Approaches and Challenges
Early synthetic attempts to prepare CID 92043567 involved multiple routes, some of which failed due to incorrect stereochemistry (diastereomer formation) or inefficiency in the synthetic steps. These failures highlighted the need for a more robust and selective approach to access the target molecule.
Successful Synthetic Strategy
The successful preparation relied on late-stage allylic oxidations at two distinct positions on the molecule. This approach allowed for greater flexibility in the preceding synthetic steps and enabled the use of a broader range of chemical transformations.
Key transformations included:
- C-H bond oxidation: This step was critical for introducing functional groups at specific allylic positions.
- Modified Luche reduction: Adapted to achieve chemoselective reduction without affecting sensitive moieties.
- Selective homoallylic alcohol epoxidation: Enabled the formation of epoxides at precise locations, essential for the correct molecular architecture.
These steps collectively contributed to a scalable laboratory synthesis of eupalinilide E (this compound) with improved yields and stereochemical fidelity.
Detailed Reaction Scheme and Conditions
Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |
---|---|---|---|
1 | Allylic Oxidation | Specific oxidants at two positions | Introduction of allylic hydroxyl groups |
2 | Chemoselective Reduction | Modified Luche conditions | Selective reduction of ketones without over-reduction |
3 | Homoallylic Alcohol Epoxidation | Epoxidizing agents under mild conditions | Formation of epoxide rings critical for activity |
This sequence allows for late-stage functionalization, which is advantageous for modifying the molecule without disturbing earlier synthetic intermediates.
Summary Table of Preparation Methods
Aspect | Description |
---|---|
Compound | This compound (Eupalinilide E) |
Key Synthetic Challenges | Diastereomer control, synthetic efficiency |
Successful Strategy | Late-stage allylic oxidations, modified Luche reduction, selective epoxidation |
Scalability | Achieved through optimized route, suitable for laboratory-scale synthesis |
Related Automation Techniques | Continuous-flow solid-phase synthesis (demonstrated in related compounds) |
Data Handling | Advanced data preparation and indexing techniques for chemical information management |
Chemical Reactions Analysis
Types of Reactions
CID 92043567 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(0) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the hexafluoro-2,4-pentanedionate or cyclooctadiene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines or amines under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while reduction can yield metallic copper .
Scientific Research Applications
CID 92043567 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other copper complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which CID 92043567 exerts its effects involves the coordination of the copper(I) center with the hexafluoro-2,4-pentanedionate and cyclooctadiene ligands. This coordination stabilizes the copper(I) species and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
To contextualize CID 92043567, we compare it with structurally analogous and functionally related compounds documented in PubChem and recent literature. Key parameters include molecular weight, functional groups, bioactivity, and analytical signatures.
Table 1: Structural and Functional Comparison
Key Findings
Structural Analogues: Oscillatoxin Derivatives (CID 101283546, 185389): These marine-derived toxins share cyclic ether and ester moieties, contrasting with this compound’s inferred terpenoid backbone. Oscillatoxins exhibit cytotoxic effects via ion channel modulation, while this compound’s bioactivity remains unconfirmed but may involve membrane disruption .
Unlike this compound, it is synthetically optimized for high GI absorption . CID 1533-03-5 (Trifluoromethyl ketone): Features fluorinated groups for enhanced metabolic stability, a trait absent in this compound but critical for agrochemical applications .
Analytical Overlap: this compound’s GC-MS profile () aligns with volatile terpenoids, whereas oscillatoxins require LC-MS for characterization due to higher polarity .
Research Implications
- Biosynthetic Pathways: Oscillatoxin derivatives are biosynthesized via polyketide synthases, whereas this compound’s terpenoid structure suggests mevalonate or methylerythritol phosphate pathway origins. Comparative genomics could clarify evolutionary divergence .
- Industrial Applications : The synthetic simplicity of CAS 918538-05-3 contrasts with this compound’s natural extraction challenges, highlighting trade-offs between scalability and bioactivity .
- Toxicity Profiles : Oscillatoxins’ well-documented cytotoxicity provides a benchmark for evaluating this compound’s safety in drug development .
Properties
CAS No. |
86233-74-1 |
---|---|
Molecular Formula |
C13H14CuF6O2 |
Molecular Weight |
379.78 g/mol |
IUPAC Name |
copper;cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C8H12.C5H2F6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H; |
InChI Key |
WSAPIYREFIKPSH-UHFFFAOYSA-N |
SMILES |
C1C[CH][CH]CC[CH][CH]1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu] |
Canonical SMILES |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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